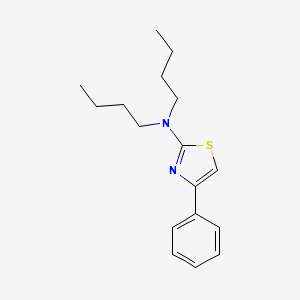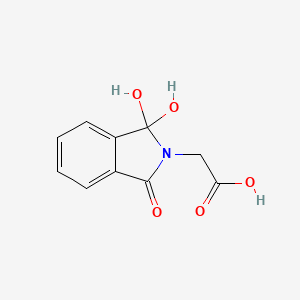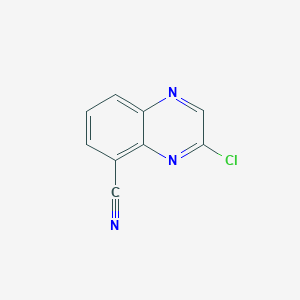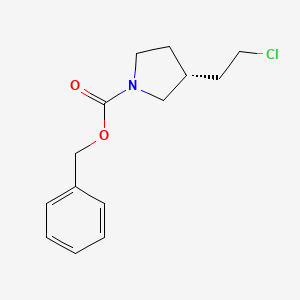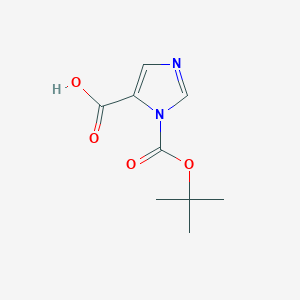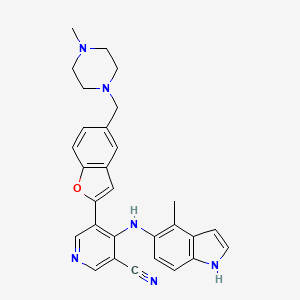
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine: is an organic compound that has garnered interest in various scientific fields due to its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The initial step involves the preparation of 9,9-dimethyl-9H-fluorene-2-yl-2-boronic acid. This intermediate is synthesized through the reaction of 9,9-dimethylfluorene with boronic acid under specific conditions.
Coupling Reaction: The fluorenyl intermediate is then coupled with dibenzothiophene using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols . Substitution reactions can lead to a variety of substituted fluorenyl and dibenzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine involves its interaction with specific molecular targets and pathways. The compound’s fluorenyl and dibenzothiophene moieties allow it to interact with various enzymes and receptors, modulating their activity . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
- N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine
Uniqueness
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine stands out due to its unique combination of fluorenyl and dibenzothiophene moieties. This structural feature imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and functional versatility .
Eigenschaften
Molekularformel |
C27H21NS |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-(9,9-dimethylfluoren-2-yl)dibenzothiophen-2-amine |
InChI |
InChI=1S/C27H21NS/c1-27(2)23-9-5-3-7-19(23)20-13-11-18(16-24(20)27)28-17-12-14-26-22(15-17)21-8-4-6-10-25(21)29-26/h3-16,28H,1-2H3 |
InChI-Schlüssel |
QSKYVFPJRPIEER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


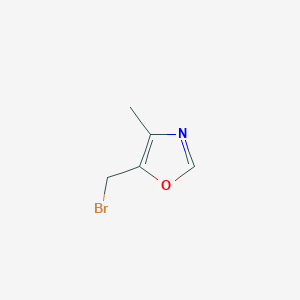
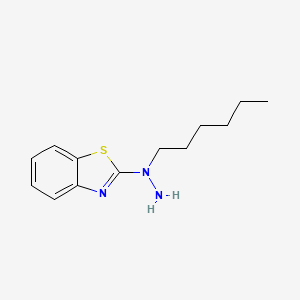
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
